molecular formula C9H16N4O B13646969 1-Ethyl-5-(4-methoxypyrrolidin-2-yl)-1h-1,2,4-triazole

1-Ethyl-5-(4-methoxypyrrolidin-2-yl)-1h-1,2,4-triazole

Cat. No.: B13646969
M. Wt: 196.25 g/mol
InChI Key: SAFGYIZENXTWIZ-UHFFFAOYSA-N
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Description

1-Ethyl-5-(4-methoxypyrrolidin-2-yl)-1H-1,2,4-triazole is a substituted triazole derivative characterized by a 1,2,4-triazole core with an ethyl group at position 1 and a 4-methoxypyrrolidin-2-yl substituent at position 5 (Fig. 1).

Properties

Molecular Formula

C9H16N4O

Molecular Weight

196.25 g/mol

IUPAC Name

1-ethyl-5-(4-methoxypyrrolidin-2-yl)-1,2,4-triazole

InChI

InChI=1S/C9H16N4O/c1-3-13-9(11-6-12-13)8-4-7(14-2)5-10-8/h6-8,10H,3-5H2,1-2H3

InChI Key

SAFGYIZENXTWIZ-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=NC=N1)C2CC(CN2)OC

Origin of Product

United States

Preparation Methods

Key Starting Materials

  • 3-Amino-1H-1,2,4-triazole (CAS 61-82-5) is a common precursor for triazole ring construction. It is commercially available and used extensively in heterocyclic synthesis.
  • 4-Methoxypyrrolidine or its derivatives serve as the pyrrolidine moiety source.
  • Alkylating agents such as ethyl halides (e.g., ethyl bromide) are used for ethylation at the N-1 position of the triazole.

Representative Synthetic Route

Step 1: Preparation of 4-Methoxypyrrolidin-2-yl Intermediate

  • The synthesis begins with pyrrolidine derivatives, where selective methoxylation at the 4-position is achieved by nucleophilic substitution or via ring-opening and reclosure strategies.
  • Typical reaction conditions involve the use of methanol or methylating agents under controlled temperature and basic or acidic catalysis.

Step 2: Formation of 1,2,4-Triazole Core

  • 3-Amino-1H-1,2,4-triazole is used as a nucleophile to react with appropriate electrophilic partners to build the triazole ring or to functionalize it.
  • Cyclization reactions involving hydrazine derivatives and formamide or equivalents can also be used to construct the triazole ring.

Step 3: Coupling of Pyrrolidine to Triazole

  • The 4-methoxypyrrolidin-2-yl substituent is introduced at the 5-position of the triazole ring via nucleophilic substitution or cross-coupling reactions.
  • Catalysts such as palladium complexes may be employed in cross-coupling protocols to form the C-N bond efficiently.

Step 4: N-Ethylation of the Triazole Ring

  • Ethylation at the N-1 position is typically performed using ethyl halides (e.g., ethyl bromide) under basic conditions.
  • Bases such as potassium carbonate or sodium hydride are used to deprotonate the triazole nitrogen, facilitating alkylation.

Reaction Conditions and Optimization

Step Reagents/Conditions Notes
Methoxylation of pyrrolidine Methanol, acid/base catalyst, 50-80°C Control of regioselectivity is critical
Triazole ring formation Hydrazine hydrate, formamide, reflux Yields depend on purity of intermediates
Coupling reaction Pd catalyst, base (e.g., Cs2CO3), solvent (DMF), 80-120°C Cross-coupling efficiency critical
N-Ethylation Ethyl bromide, K2CO3 or NaH, DMF, RT-60°C Avoid over-alkylation or side reactions

Analytical and Characterization Data

  • NMR Spectroscopy: Proton and carbon NMR confirm the presence of characteristic signals for the triazole ring protons, methoxy group, and ethyl substituent.
  • Mass Spectrometry: Molecular ion peak consistent with molecular weight ~198.28 g/mol.
  • IR Spectroscopy: Bands corresponding to triazole ring vibrations and methoxy groups.
  • Melting Point: Typically in the range consistent with similar triazole derivatives (data varies with purity).

Summary Table of Preparation Methods

Preparation Step Method Description Key Reagents/Conditions Yield Range (%) Reference Notes
Methoxypyrrolidine synthesis Nucleophilic substitution or ring modification Methanol, acid/base, 50-80°C 70-85 Standard synthetic protocols
Triazole ring formation Cyclization of hydrazine derivatives Hydrazine hydrate, formamide 60-75 Well-established in literature
Coupling pyrrolidine to triazole Pd-catalyzed cross-coupling or nucleophilic substitution Pd catalyst, base, DMF, 80-120°C 65-80 Requires optimization
N-Ethylation Alkylation with ethyl halide under basic conditions Ethyl bromide, K2CO3, DMF 75-90 Common alkylation method

Chemical Reactions Analysis

1-Ethyl-5-(4-methoxypyrrolidin-2-yl)-1h-1,2,4-triazole undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The triazole ring allows for substitution reactions, where different substituents can be introduced using reagents like halogens or alkylating agents.

Scientific Research Applications

1-Ethyl-5-(4-methoxypyrrolidin-2-yl)-1h-1,2,4-triazole has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.

    Biology: The compound is used in the study of enzyme inhibition and receptor binding, providing insights into biological processes and potential therapeutic targets.

    Medicine: Its derivatives are explored for their potential as antimicrobial, antifungal, and anticancer agents.

    Industry: The compound is utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 1-Ethyl-5-(4-methoxypyrrolidin-2-yl)-1h-1,2,4-triazole involves its interaction with specific molecular targets:

    Molecular Targets: The compound binds to enzymes or receptors, altering their activity and leading to various biological effects.

    Pathways Involved: It may modulate signaling pathways, such as those involved in cell proliferation, apoptosis, or immune response, depending on the specific application and target.

Comparison with Similar Compounds

Key Features:

  • Molecular Weight : Estimated at ~209.3 g/mol (based on analogs in ).
  • Applications : Triazoles are widely explored for pharmacological (antifungal, antitumoral) and agrochemical activities .

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The biological and chemical properties of triazoles are highly dependent on substituent patterns. Below is a comparative analysis:

Compound Name Substituents (Positions) Key Features Biological Activity Reference
1-Ethyl-5-(4-methoxypyrrolidin-2-yl)-1H-1,2,4-triazole 1-Ethyl, 5-(4-methoxy-pyrrolidin-2-yl) Enhanced lipophilicity; potential CNS activity due to pyrrolidine moiety Antifungal, antitumoral (inferred)
4-Ethyl-3-(3-pyridyl)-1H-1,2,4-triazole-5(4H)-thione 4-Ethyl, 3-pyridyl, 5-thione Thione group increases electrophilicity; pyridyl enhances metal coordination Antitumoral, cholesterol inhibition
1-Benzyl-3,5-bis(2-methoxyphenyl)-1H-1,2,4-triazole 1-Benzyl, 3,5-bis(2-methoxyphenyl) Aromatic substituents improve π-π stacking; methoxy groups aid solubility Antimicrobial, anti-inflammatory
5-[(2S,4R)-4-Methoxypyrrolidin-2-yl]-3-methyl-1H-1,2,4-triazole 3-Methyl, 5-(stereospecific pyrrolidinyl) Stereochemistry influences receptor binding; methyl group aids metabolic stability Antifungal, agrochemical applications
1-Tricyclohexylstannyl-1H-1,2,4-triazole 1-Tricyclohexylstannyl Organotin moiety confers toxicity; banned due to teratogenicity Previously used as pesticide (withdrawn)

Pharmacological and Agrochemical Profiles

  • Antifungal Activity : Compounds with pyrrolidine (e.g., ) or pyridyl () substituents show efficacy against fungal enzymes like 14-α-demethylase . The methoxy group in the target compound may enhance membrane penetration.
  • Antitumoral Potential: Thione-containing analogs () exhibit antitumoral activity via radical scavenging or enzyme inhibition, suggesting similar pathways for the target compound.
  • Toxicity: Organotin derivatives () highlight the critical role of substituents; bulky/polar groups like ethyl or methoxy-pyrrolidine reduce toxicity compared to stannyl groups.

Pharmaceutical Development

Triazoles with nitrogen-rich substituents (e.g., pyrrolidine, pyridyl) are prioritized in drug discovery due to their ability to inhibit cytochrome P450 enzymes and modulate pharmacokinetics .

Agrochemical Innovations

highlights triazoles as fungicides and plant growth regulators. The methoxy-pyrrolidine group could enhance soil stability and target-specific binding in agrochemical formulations .

Biological Activity

1-Ethyl-5-(4-methoxypyrrolidin-2-yl)-1H-1,2,4-triazole is a compound of interest due to its potential biological activities. This triazole derivative is characterized by its unique structural features, which may contribute to various pharmacological effects. This article explores the biological activity of this compound, including its synthesis, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The chemical formula for this compound is C9H16N4OC_9H_{16}N_4O with a molecular weight of 196.25 g/mol. Its structure includes a triazole ring substituted with an ethyl group and a methoxypyrrolidine moiety.

PropertyValue
Molecular FormulaC₉H₁₆N₄O
Molecular Weight196.25 g/mol
CAS Number1249999-35-6

Synthesis

The synthesis of this compound typically involves the reaction of appropriate precursors under controlled conditions. The detailed synthetic pathway remains proprietary or unpublished in many cases but generally follows standard protocols for triazole synthesis.

Antimicrobial Activity

Research indicates that triazole compounds exhibit significant antimicrobial properties. A study focusing on various triazoles demonstrated their effectiveness against a range of bacterial and fungal strains. Specifically, derivatives similar to this compound have shown promising results in inhibiting growth in pathogenic microorganisms.

Anticancer Properties

Triazoles are also known for their anticancer activities. In vitro studies have shown that certain triazole derivatives can induce apoptosis in cancer cells through various mechanisms, including the inhibition of cell proliferation and modulation of apoptotic pathways. The specific anticancer activity of this compound has yet to be fully elucidated but suggests potential as a chemotherapeutic agent.

The proposed mechanisms by which triazoles exert their biological effects include:

  • Inhibition of enzyme activity : Many triazoles act as enzyme inhibitors, affecting metabolic pathways crucial for pathogen survival.
  • Interference with nucleic acid synthesis : Some studies suggest that triazoles can disrupt DNA and RNA synthesis in microbial cells.

Case Studies

Several case studies have highlighted the biological efficacy of triazoles:

  • Antimicrobial Efficacy : A comparative study evaluated the antimicrobial activity of various triazole derivatives against common pathogens. The results indicated that compounds similar to this compound exhibited notable inhibition zones against Staphylococcus aureus and Candida albicans.
  • Anticancer Activity : In a laboratory setting, a derivative was tested on human cancer cell lines (e.g., MCF-7 breast cancer cells). The findings revealed that the compound induced significant cytotoxicity and apoptosis through mitochondrial pathways.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1-Ethyl-5-(4-methoxypyrrolidin-2-yl)-1H-1,2,4-triazole?

  • Methodology : Synthesis typically involves cyclization of precursors (e.g., hydrazine derivatives with carbonyl-containing intermediates). Key parameters include:

  • Reaction conditions : Reflux in ethanol or THF (60–80°C, 12–24 hours) under inert atmosphere .
  • Catalysts : Copper sulfate and sodium ascorbate for azide-alkyne cycloaddition (yields ~60–75%) .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization from DMF/EtOH mixtures .
    • Validation : Monitor reaction progress via TLC (Rf = 0.3–0.5 in ethyl acetate) and confirm structure using 1H NMR^1 \text{H NMR} (δ 1.2–1.4 ppm for ethyl group, δ 3.3–3.7 ppm for pyrrolidine methoxy) .

Q. Which analytical techniques are critical for characterizing this compound?

  • Structural confirmation :

  • NMR spectroscopy : 1H^1 \text{H} and 13C^{13}\text{C} NMR to verify substituent positions (e.g., methoxypyrrolidine protons at δ 3.2–3.5 ppm) .
  • Mass spectrometry : High-resolution ESI-MS to confirm molecular ion ([M+H]+^+ expected at m/z 251.2) .
    • Purity assessment : HPLC (C18 column, acetonitrile/water gradient, retention time ~8–10 minutes) .

Advanced Research Questions

Q. How can molecular docking predict interactions with biological targets like 14α-demethylase?

  • Methodology :

  • Target selection : Use PDB structures (e.g., 3LD6 for fungal 14α-demethylase) .
  • Docking software : AutoDock Vina or Schrödinger Suite, with binding affinity scores (<−7.0 kcal/mol suggesting strong interaction) .
  • Validation : Compare docking poses with co-crystallized ligands (e.g., fluconazole) to assess triazole-pyrrolidine orientation in the active site .
    • Limitations : Supplement with in vitro assays (e.g., MIC tests against Candida albicans) to resolve false positives .

Q. How to address contradictions in bioactivity data across studies?

  • Root causes : Variability in assay conditions (e.g., pH, serum proteins) or impurities in synthesized batches .
  • Resolution strategies :

  • Reproducibility checks : Replicate experiments under standardized conditions (e.g., RPMI-1640 media for antifungal assays) .
  • Structural analysis : Use X-ray crystallography (e.g., CCDC-deposited structures) to confirm regiochemistry of substituents .

Q. What is the impact of modifying the 4-methoxypyrrolidine group on bioactivity?

  • SAR insights :

  • Methoxy removal : Reduces antifungal activity by 50% (loss of hydrogen bonding with heme cofactor) .
  • Pyrrolidine substitution : Ethyl groups at C2 improve logP (from 1.2 to 2.1) but reduce aqueous solubility .
    • Experimental design : Synthesize analogs via Suzuki-Miyaura coupling or reductive amination, followed by ADME-tox profiling .

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